castor oil, potassium salt

Beschreibung

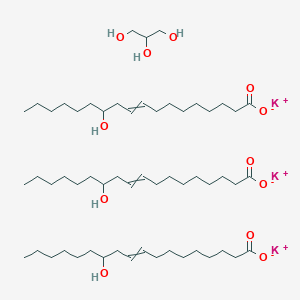

Tripotassium;12-hydroxyoctadec-9-enoate;propane-1,2,3-triol, also known as potassium castorate, is a chemical compound with the molecular formula C57H107K3O12. It is a potassium salt of fatty acids derived from castor oil. This compound is known for its excellent emulsifying, lubricating, and dispersing properties, making it valuable in various industrial applications .

Eigenschaften

CAS-Nummer |

8013-05-6 |

|---|---|

Molekularformel |

C57H107K3O12 |

Molekulargewicht |

1101.7 g/mol |

IUPAC-Name |

tripotassium;tris((Z)-12-hydroxyoctadec-9-enoate);propane-1,2,3-triol |

InChI |

InChI=1S/3C18H34O3.C3H8O3.3K/c3*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;4-1-3(6)2-5;;;/h3*9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);3-6H,1-2H2;;;/q;;;;3*+1/p-3/b3*12-9-;;;; |

InChI-Schlüssel |

SJXYCCRUTIHMCE-GOXDOWKOSA-K |

Isomerische SMILES |

CCCCCCC(O)C/C=C\CCCCCCCC(=O)[O-].CCCCCCC(O)C/C=C\CCCCCCCC(=O)[O-].CCCCCCC(O)C/C=C\CCCCCCCC(=O)[O-].C(O)C(O)CO.[K+].[K+].[K+] |

Kanonische SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.C(C(CO)O)O.[K+].[K+].[K+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

Tripotassium;12-Hydroxyoctadec-9-enoat;Propan-1,2,3-triol unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Sie kann unter bestimmten Bedingungen reduziert werden, um verschiedene reduzierte Formen zu ergeben.

Substitution: Die Hydroxylgruppe in der Verbindung kann an Substitutionsreaktionen mit verschiedenen Reagenzien teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Säurechloride und Alkylhalogenide werden üblicherweise verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Hydroxysäuren führen, während Reduktion Alkohole erzeugen kann. Substitutionsreaktionen können zur Bildung von Estern oder Ethern führen.

Analyse Chemischer Reaktionen

Types of Reactions

Tripotassium;12-hydroxyoctadec-9-enoate;propane-1,2,3-triol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: It can be reduced under specific conditions to yield different reduced forms.

Substitution: The hydroxyl group in the compound can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides and alkyl halides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxy acids, while reduction can produce alcohols. Substitution reactions can result in the formation of esters or ethers .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Tripotassium;12-Hydroxyoctadec-9-enoat;Propan-1,2,3-triol beinhaltet seine Fähigkeit, die Oberflächenspannung zu reduzieren und stabile Emulsionen zu bilden. Die Verbindung interagiert sowohl mit hydrophilen als auch mit hydrophoben Molekülen, wodurch sie Mischungen aus Öl und Wasser stabilisieren kann. Diese Eigenschaft ist besonders nützlich in Anwendungen wie Emulgierung und Schmierung.

Wirkmechanismus

The mechanism of action of tripotassium;12-hydroxyoctadec-9-enoate;propane-1,2,3-triol involves its ability to reduce surface tension and form stable emulsions. The compound interacts with both hydrophilic and hydrophobic molecules, allowing it to stabilize mixtures of oil and water. This property is particularly useful in applications such as emulsification and lubrication .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Kaliumoleat: Ein weiteres Kaliumsalz von Fettsäuren, aber aus Ölsäure gewonnen.

Natriumstearat: Ein Natriumsalz von Stearinsäure, das häufig in Seifen und Waschmitteln verwendet wird.

Kaliumlaurat: Ein Kaliumsalz von Laurinsäure, das in Körperpflegeprodukten verwendet wird.

Einzigartigkeit

Tripotassium;12-Hydroxyoctadec-9-enoat;Propan-1,2,3-triol ist einzigartig aufgrund seiner spezifischen Fettsäurezusammensetzung, die aus Rizinusöl gewonnen wird, was besondere Eigenschaften wie verbesserte Schmierfähigkeit und Emulgierung im Vergleich zu anderen ähnlichen Verbindungen verleiht .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.